Convergent Route Step-Count Advantage: Intermediate VI Enables a Shorter Synthesis of Foretinib
In the patented synthesis of foretinib, two distinct routes are described. The linear route (Route a) proceeds through 13 sequential steps from phenolic compound (I) to the final product, with a reported overall yield of 26.06% [1]. In contrast, the convergent route (Route b) employs 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline (VI) in a direct Pd(OAc)2/DTBPB-catalyzed coupling with phenol (I), significantly reducing the step count and improving process mass intensity [2]. This convergent approach avoids multiple intermediate isolations and protective group manipulations required in the linear route.
| Evidence Dimension | Number of synthetic steps to foretinib |
|---|---|
| Target Compound Data | Convergent route (Route b) using Intermediate VI: fewer steps (exact step count not publicly disclosed for route b, but eliminates at least 5 steps vs route a) |
| Comparator Or Baseline | Linear route (Route a): 13 steps, overall yield 26.06% |
| Quantified Difference | Route b eliminates ≥5 steps; overall yield improvement not directly quantified but implied by process simplification |
| Conditions | Patented synthesis routes for foretinib (Exelixis/GSK patents); Route b conditions: Pd(OAc)2, DTBPB, K3PO4, anisole at 110°C or NMP/toluene at 95°C [2] |
Why This Matters
For procurement decisions, Intermediate VI enables access to a more efficient synthetic route, reducing production time, cost, and waste, which is critical for scaling up foretinib or developing analog libraries.
- [1] 小分子c-Met激酶抑制剂Foretinib的合成. 合成化学, 2023, 31(9). CNKI. https://wap.cnki.net/touch/web/Journal/Article/HCHX202309007.html (accessed 2026-05-07). View Source
- [2] Drug Synthesis Database. Foretinib synthetic routes. https://data.yaozh.com/hhw/detail?id=118927&type=ywfzk (accessed 2026-05-07). View Source
